molecular formula C12H14N2O4 B12622083 Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate CAS No. 918446-48-7

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate

Cat. No.: B12622083
CAS No.: 918446-48-7
M. Wt: 250.25 g/mol
InChI Key: QYNSKRAIJSNOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an amino group, a nitro group, and a butenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-amino-3-(but-1-en-2-yl)benzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. The butenyl group provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(but-1-en-2-yl)benzoate
  • Methyl 4-amino-5-nitrobenzoate
  • Methyl 3-(but-1-en-2-yl)-5-nitrobenzoate

Uniqueness

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactivity, while the butenyl group adds structural complexity.

Properties

CAS No.

918446-48-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 4-amino-3-but-1-en-2-yl-5-nitrobenzoate

InChI

InChI=1S/C12H14N2O4/c1-4-7(2)9-5-8(12(15)18-3)6-10(11(9)13)14(16)17/h5-6H,2,4,13H2,1,3H3

InChI Key

QYNSKRAIJSNOHC-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.